Methanesulfonic acid, trifluoro-, 3-butenyl ester
Overview
Description
Methanesulfonic acid, trifluoro-, 3-butenyl ester: is an organic compound with the molecular formula C5H7F3O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a trifluoromethyl group, and the esterification occurs with 3-butenyl alcohol. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of methanesulfonic acid, trifluoro-, 3-butenyl ester typically involves the esterification of methanesulfonic acid with 3-butenyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize the reaction conditions and increase the yield. The use of trifluoromethanesulfonic anhydride as a reagent can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methanesulfonic acid, trifluoro-, 3-butenyl ester can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted methanesulfonic acid derivatives.
Oxidation Products: Oxidized forms of this compound.
Reduction Products: Alcohol derivatives of the original ester.
Scientific Research Applications
Chemistry:
Catalysis: Methanesulfonic acid, trifluoro-, 3-butenyl ester is used as a catalyst in various organic synthesis reactions due to its strong acidity.
Solvent: It can be used as a solvent in specific chemical reactions where a strong acid is required.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes due to its strong acidic nature.
Medicine:
Drug Development: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Cleaning Agents: Due to its strong acidity, it is used in industrial cleaning agents and descaling solutions.
Electroplating: It is employed in electroplating processes to enhance the quality of metal coatings.
Mechanism of Action
Molecular Targets and Pathways:
Acid-Base Reactions: The compound exerts its effects primarily through acid-base reactions, where it donates protons to various substrates.
Enzyme Interaction: It can interact with enzymes by altering their active sites, leading to inhibition or activation depending on the enzyme and conditions.
Comparison with Similar Compounds
Methanesulfonic Acid: A simpler analog without the trifluoromethyl and ester groups.
Trifluoromethanesulfonic Acid: Similar in structure but lacks the 3-butenyl ester group.
3-Butenyl Methanesulfonate: Similar but without the trifluoromethyl group.
Uniqueness:
Strong Acidity: The presence of the trifluoromethyl group enhances the acidity compared to methanesulfonic acid.
Versatility: The ester group provides additional reactivity, making it useful in a wider range of chemical reactions and applications.
Properties
IUPAC Name |
but-3-enyl trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCNYLNBNWBQKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446059 | |
Record name | Methanesulfonic acid, trifluoro-, 3-butenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80379-05-1 | |
Record name | Methanesulfonic acid, trifluoro-, 3-butenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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